Methyl 2-hydroxytricosanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-hydroxytricosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDOLGNPMWRXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Biological Distribution of Methyl 2 Hydroxytricosanoate
Identification in Marine Organisms: Starfish Sphingolipids
The marine environment, particularly invertebrates, is a rich source of diverse and complex lipids, including sphingolipids, which are fundamental components of cell membranes.
Sphingolipids are a class of lipids containing a backbone of a sphingoid base. A ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. skinident.worldresearchgate.net Cerebrosides are a more complex type of glycosphingolipid, where a ceramide is linked to a single sugar (monosaccharide) residue, such as glucose or galactose, at the 1-hydroxyl position. mdpi.comkib.ac.cn
The fatty acid component of these sphingolipids can vary in chain length, degree of saturation, and the presence of hydroxyl groups. The 2-hydroxytricosanoic acid, identified as its methyl ester, Methyl 2-hydroxytricosanoate (B1262812), is one such fatty acid found incorporated into the ceramide and cerebroside structures of certain marine organisms. Specifically, the 2-hydroxy fatty acid forms an amide linkage with the amino group of the sphingoid base to create the ceramide moiety, which is the fundamental structural unit of cerebrosides.
Detailed analysis of the deep-sea starfish Ceramaster patagonicus has led to the isolation and characterization of new cerebrosides. mdpi.com One of these, designated as compound 8 , was determined to be (2S,3S,4R)-1-O-(β-D-glucopyranosyl)-2-[(2R)-2-hydroxytricosanoylamino]-14-methylhexadecan-3,4-diol. mdpi.com
The structural elucidation of this cerebroside involved chemical transformations and spectroscopic analysis. Through GC-MS analysis of the fatty acid methyl esters derived from compound 8 , a saturated methyl 2-hydroxytricosanoate of the normal type was identified as a key component. mdpi.com This confirmed that 2-hydroxytricosanoic acid is the specific fatty acid acylated to the sphingoid base in this particular cerebroside.
Detection in Fungi: Lactarius drassinus Metabolome
The occurrence of this compound is not limited to marine fauna. It has also been detected in the metabolome of the fungus Lactarius drassinus, an edible mushroom from the cold desert regions of the Northwest Himalayas. researchgate.net A study assessing the nutritional and nutraceutical properties of this mushroom employed GC-MS-based metabolite profiling. researchgate.netresearchgate.net
In this analysis, this compound was identified as one of the metabolites present in L. drassinus. researchgate.net Fungi are known to produce a variety of sphingolipids, including cerebrosides, which often contain 2-hydroxy fatty acids. scielo.brnih.gov The presence of this compound in the FAME profile of L. drassinus suggests that 2-hydroxytricosanoic acid is a constituent of the sphingolipids in this fungus.
Comparative Analysis of Natural Sources
The 2-hydroxytricosanoic acid, represented by its methyl ester, has been identified in a range of organisms from different phyla, highlighting its distribution across diverse biological systems.
| Natural Source | Organism | Phylum | Lipid Context |
| Starfish | Ceramaster patagonicus | Echinodermata | Cerebroside mdpi.com |
| Fungus | Lactarius drassinus | Basidiomycota | Metabolome (likely from sphingolipids) researchgate.net |
| Sea Cucumber | Holothuroidea species | Echinodermata | Fatty acid fraction scispace.compharm.or.jp |
| Marine Sponge | Amphimedon compressa | Porifera | Phosphatidylethanolamine and phosphatidylserine (B164497) ebi.ac.uk |
Chemical Synthesis Methodologies for Methyl 2 Hydroxytricosanoate
General Esterification Reactions for Methyl Ester Formation
The final step in many synthetic routes to methyl 2-hydroxytricosanoate (B1262812) is the esterification of 2-hydroxytricosanoic acid. This transformation can be achieved through several established methods, each with its own set of advantages and limitations, particularly when dealing with long-chain fatty acids.
One of the most common methods is Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. csic.es For long-chain fatty acids, catalysts like sulfuric acid or p-toluenesulfonic acid are often employed. csic.es The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, or water is removed as it is formed. csic.es
Another effective method involves the use of boron trifluoride (BF₃) in methanol . This reagent serves as both a catalyst and a dehydrating agent, facilitating the esterification under relatively mild conditions. The BF₃-methanol reagent is particularly useful for preparing methyl esters from free fatty acids in the presence of other lipid classes. aocs.org The reaction is generally carried out by heating the fatty acid with the BF₃-methanol solution. restek.com
For instances where the starting material is an acyl halide (e.g., 2-hydroxytricosanoyl chloride), direct reaction with methanol provides a straightforward route to the methyl ester. This method avoids the equilibrium limitations of Fischer esterification. Similarly, transesterification reactions, where an existing ester is converted to a methyl ester by reacting with methanol in the presence of an acid or base catalyst, can also be employed.
The table below summarizes common esterification methods applicable to long-chain hydroxy fatty acids.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess methanol | Inexpensive reagents | Equilibrium reaction, may require water removal |
| BF₃-Methanol | BF₃ in Methanol | Heating (e.g., 50-100 °C) | Effective for free fatty acids, acts as dehydrating agent | BF₃ is corrosive and moisture-sensitive |
| From Acyl Halide | Acyl Halide, Methanol | Room temperature or gentle heating | High yield, irreversible | Requires prior synthesis of the acyl halide |
| Silylation followed by Esterification | Silylating agent (e.g., BSTFA), Methanol | Two-step process, mild conditions | Protects hydroxyl group, good for GC analysis | Requires extra steps and reagents |
Stereoselective Synthesis Approaches for α-Hydroxy Esters
Achieving stereocontrol in the synthesis of α-hydroxy esters is a significant challenge, particularly for long-chain aliphatic compounds. Several strategies have been developed to introduce the hydroxyl group at the α-position with a specific stereochemistry.
One prominent method involves the asymmetric α-hydroxylation of an enolate . The starting fatty acid, in this case, tricosanoic acid, can be converted to its corresponding ester. This ester is then treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The subsequent reaction of this enolate with an electrophilic oxygen source, like a Davis oxaziridine, can proceed with high stereoselectivity, yielding the α-hydroxy ester. beilstein-journals.orgresearchgate.net The choice of chiral auxiliary or catalyst is crucial for directing the stereochemical outcome. researchgate.net
Another approach is the stereoselective reduction of an α-keto ester . The synthesis would first involve the creation of methyl 2-oxotricosanoate. This α-keto ester can then be reduced to the corresponding α-hydroxy ester using a variety of chiral reducing agents. For instance, asymmetric hydrogenation using a chiral catalyst (e.g., a ruthenium- or rhodium-based complex) or reduction with chiral borane (B79455) reagents can provide high enantiomeric excess of one of the alcohol stereoisomers. diva-portal.org
Enzymatic methods also offer a powerful tool for stereoselective synthesis. Lipases and esterases can be used for the kinetic resolution of racemic α-hydroxy esters or for the stereoselective hydrolysis of a diester precursor. diva-portal.org Furthermore, certain cytochrome P450 enzymes have been shown to catalyze the regio- and stereoselective α-hydroxylation of fatty acids, although their application to very-long-chain fatty acids like tricosanoic acid may require specific enzyme engineering. nih.gov
The following table outlines key stereoselective approaches.
| Approach | Key Transformation | Typical Reagents/Catalysts | Stereocontrol Mechanism |
| Asymmetric α-Hydroxylation | Enolate hydroxylation | LDA, Chiral Oxaziridines | Chiral electrophilic oxygen source |
| Stereoselective Reduction | Reduction of α-keto ester | Chiral reducing agents (e.g., Noyori catalysts, CBS reagents) | Chiral catalyst or reagent |
| Chiral Auxiliary-Mediated Alkylation | Alkylation of a chiral auxiliary | Evans auxiliaries, Grignard reagents | Steric hindrance from the chiral auxiliary |
| Enzymatic Methods | Kinetic resolution or desymmetrization | Lipases, Esterases, P450 enzymes | Enzyme's chiral active site |
Derivatization Strategies for Long-Chain Fatty Acids
To facilitate the introduction of a hydroxyl group at the α-position, tricosanoic acid often needs to be derivatized to a more reactive intermediate. These strategies are designed to activate the α-carbon for subsequent substitution reactions.
A classic and effective method is the Hell-Volhard-Zelinsky (HVZ) reaction . egyankosh.ac.inalfa-chemistry.combyjus.commasterorganicchemistry.com In this reaction, tricosanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.com This process converts the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. The enol form readily reacts with bromine to yield 2-bromo-tricosanoyl bromide. masterorganicchemistry.com This intermediate is highly reactive and can be subsequently converted to 2-hydroxytricosanoic acid via nucleophilic substitution with a hydroxide (B78521) ion, typically by hydrolysis with water. egyankosh.ac.in The resulting α-hydroxy acid can then be esterified to yield methyl 2-hydroxytricosanoate. A variation involves quenching the reaction with an alcohol, such as methanol, to directly form the α-bromo ester, which can then be hydrolyzed to the α-hydroxy ester. nrochemistry.com
Another strategy involves the Reformatsky reaction , although it builds the carbon chain differently. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. organic-chemistry.orgwikipedia.orgbyjus.com To synthesize this compound via this route, one could theoretically use docosanal (B110267) (a 22-carbon aldehyde) and react it with methyl bromoacetate (B1195939) in the presence of zinc. This would form the β-hydroxy ester, so for an α-hydroxy ester, a different approach is needed. A more relevant application would be to start with a shorter chain and build up to the desired length, though this can be less efficient for very long chains.
For analytical purposes, especially for gas chromatography-mass spectrometry (GC-MS), fatty acids are often derivatized to increase their volatility. restek.comnih.gov Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters. restek.com For α-hydroxy fatty acids, both the carboxylic acid and the hydroxyl group can be derivatized, for example, by forming a TMS ether of the methyl ester. mdpi.com
Optimization of Synthetic Yields and Purity
Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and ensure high purity, which is crucial for its use in research and as a standard.
In esterification reactions , key variables include the molar ratio of alcohol to fatty acid, catalyst concentration, reaction temperature, and time. researchgate.netaip.orgnih.gov For long-chain fatty acids, increasing the molar ratio of methanol can help to shift the equilibrium towards the product side. thaiscience.info However, excessively high temperatures can lead to side reactions and degradation, particularly with a hydroxyl group present. The use of a co-solvent might be necessary to improve the solubility of the long-chain fatty acid. nih.gov The optimal conditions often represent a balance between reaction rate and selectivity. masterorganicchemistry.com
Purification is a critical step for obtaining high-purity this compound. After esterification, the reaction mixture typically contains the desired ester, unreacted fatty acid, excess methanol, and catalyst. A common workup procedure involves neutralizing the acid catalyst, followed by extraction with a nonpolar solvent like hexane. The organic phase is then washed with water to remove residual methanol and salts. aip.org For very-long-chain fatty acid esters, purification can be challenging due to their physical properties. Techniques such as fractional distillation under high vacuum or chromatography on silica (B1680970) gel are often necessary to separate the product from impurities of similar polarity and boiling point. aip.org
The table below presents a hypothetical optimization study for the esterification of 2-hydroxytricosanoic acid, illustrating the effect of key parameters on yield.
| Entry | Catalyst (mol%) | Methanol (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 10 | 65 | 12 | 75 |
| 2 | H₂SO₄ (5) | 20 | 65 | 12 | 85 |
| 3 | H₂SO₄ (10) | 20 | 65 | 12 | 88 |
| 4 | H₂SO₄ (10) | 20 | 80 | 6 | 82 (with byproducts) |
| 5 | BF₃-MeOH (15%) | - | 80 | 8 | 92 |
This table is illustrative and based on general principles of esterification optimization.
Ultimately, the choice of synthetic methodology and optimization strategy will depend on the desired scale of production, required purity, and stereochemical considerations for the final product, this compound.
Advanced Analytical Techniques for Methyl 2 Hydroxytricosanoate Characterization
Chromatographic Separation Methods
Chromatographic techniques are essential for separating Methyl 2-hydroxytricosanoate (B1262812) from complex biological or synthetic mixtures, allowing for its unambiguous identification and quantification. Gas chromatography coupled with mass spectrometry is the preeminent tool for this purpose, often requiring chemical modification of the analyte to improve its chromatographic behavior.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of fatty acid methyl esters (FAMEs), including hydroxylated variants like Methyl 2-hydroxytricosanoate. marinelipids.ca In this technique, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium) flows through the column, carrying the analyte with it. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column. Less volatile compounds or those with stronger interactions move more slowly, resulting in separation.
After eluting from the column, the separated molecules enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. nih.gov
Derivatization Strategies for Enhanced GC-MS Detection (e.g., TMS Derivatives)
Direct analysis of hydroxylated fatty acids by GC-MS is often challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector port. nih.gov To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.
For 2-hydroxy fatty acids, the most common strategy is trimethylsilylation. fu-berlin.de This involves reacting this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net
The resulting TMS ether is significantly more volatile and less polar, leading to improved chromatographic separation with sharper, more symmetrical peaks. nih.gov Furthermore, TMS derivatives produce characteristic fragmentation patterns in the mass spectrometer that are highly useful for structural confirmation. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for the TMS derivative of this compound, confirming its molecular weight and fragmentation pattern. nist.gov
| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |
|---|---|---|
| [M-15]⁺ | Loss of a methyl group (•CH₃) from the TMS group | Confirms the presence of a TMS derivative. |
| [M-31]⁺ | Loss of a methoxy (B1213986) group (•OCH₃) from the ester | Indicates a methyl ester. |
| 73 | [Si(CH₃)₃]⁺ | Base peak for many TMS compounds, characteristic of the TMS group. |
| 117 | [CH₃OOC-CH=Si(CH₃)₂]⁺ | Fragment resulting from rearrangement, indicative of a TMS derivative of a 2-hydroxy ester. |
Spectroscopic Structural Elucidation
While GC-MS is excellent for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the complete structural elucidation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H-NMR, the chemical environment of each proton is mapped, while ¹³C-NMR provides information on the carbon skeleton.
For this compound, the ¹H-NMR spectrum would show characteristic signals: a singlet for the methyl ester protons (-COOCH₃), a multiplet for the single proton on the carbon bearing the hydroxyl group (-CH(OH)-), a broad signal for the long chain of methylene (B1212753) protons (-(CH₂)₂₀-), and a triplet for the terminal methyl group protons (-CH₂CH₃).
The ¹³C-NMR spectrum would similarly display distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy carbon, the series of methylene carbons in the long alkyl chain, and the terminal methyl carbon. asm.org Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton signals with their directly attached carbon signals, further confirming the structure. researchgate.netnih.gov
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H-NMR | -COOCH₃ (ester methyl) | ~3.7 |
| -CH(OH)- (alpha-proton) | ~4.0-4.2 | |
| -(CH₂)₂₀- (methylene chain) | ~1.2-1.4 | |
| -CH₂CH₃ (terminal methyl) | ~0.9 | |
| ¹³C-NMR | -C=O (carbonyl) | ~175 |
| -CH(OH)- (alpha-carbon) | ~70 | |
| -COOCH₃ (methoxy) | ~52 | |
| -(CH₂)₂₀- (methylene chain) | ~22-34 | |
| -CH₂CH₃ (terminal methyl) | ~14 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or five decimal places. nih.govthermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula. While standard MS measures nominal mass (integer mass), HRMS can distinguish between different ions that have the same nominal mass but different elemental compositions (isobars). docbrown.info
For this compound, with the molecular formula C₂₄H₄₈O₃, HRMS can confirm this composition by measuring its monoisotopic mass with high accuracy, typically within a 5 ppm error margin. mdpi.com This capability is crucial for confirming the identity of the compound in complex samples and for distinguishing it from other potential structures.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₄₈O₃ |
| Theoretical Monoisotopic Mass | 384.36034 Da |
| Typical HRMS Measurement Accuracy | < 5 ppm |
| Example Measured Mass (within 2 ppm) | 384.36111 Da |
Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation)
The carbon atom at the second position (C2) of this compound is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methoxycarbonyl group, and a long alkyl chain. This makes it a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers: (R)-Methyl 2-hydroxytricosanoate and (S)-Methyl 2-hydroxytricosanoate. nih.gov
Enantiomers have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.com This property, known as optical activity, is measured using a polarimeter. libretexts.org A solution of a single enantiomer will rotate the plane of polarized light in a specific direction. If it rotates the light clockwise, it is termed dextrorotatory (+), and if it rotates it counter-clockwise, it is levorotatory (-). libretexts.org The magnitude of this rotation, normalized for concentration and path length, is called the specific rotation and is a characteristic physical constant for that enantiomer. libretexts.org A 50:50 mixture of both enantiomers, called a racemic mixture, will show no optical rotation.
By measuring the optical rotation of a purified sample of this compound and comparing it to literature values for known standards, its absolute configuration ((R) or (S)) can be determined. It is important to note that there is no direct correlation between the R/S designation and the (+) or (-) direction of rotation; this must be determined experimentally. masterorganicchemistry.com
| Property | (R)-Methyl 2-hydroxytricosanoate | (S)-Methyl 2-hydroxytricosanoate |
|---|---|---|
| Relationship | Enantiomers (non-superimposable mirror images) | |
| Chiral Center | C2 | |
| Optical Activity | Active | Active |
| Specific Rotation [α] | Equal in magnitude, opposite in sign to the (S)-enantiomer | Equal in magnitude, opposite in sign to the (R)-enantiomer |
Development of Quantitative Analytical Assays
The accurate quantification of this compound in various biological and industrial matrices is crucial for understanding its metabolic role, assessing its potential as a biomarker, and for quality control purposes. The development of robust and sensitive quantitative analytical assays is therefore a primary focus of research in this area. Methodologies primarily rely on chromatographic separation coupled with mass spectrometric detection, which together provide the necessary selectivity and sensitivity for analyzing this long-chain fatty acid ester.
The development of these assays follows a structured approach, beginning with the optimization of sample preparation to efficiently extract the analyte from the matrix and minimize interferences. This is followed by the development of a chromatographic method capable of resolving this compound from other structurally similar lipids. Finally, the mass spectrometer parameters are fine-tuned for sensitive and specific detection. Validation of the developed assay is a critical final step to ensure its reliability and reproducibility, and is typically performed in accordance with guidelines from regulatory bodies such as the FDA and EMA.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Assays
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of fatty acid methyl esters. Due to the low volatility of this compound, derivatization is an essential step in the sample preparation workflow for GC-MS analysis. The hydroxyl group at the C-2 position is typically converted to a less polar and more volatile trimethylsilyl (TMS) ether. This is achieved by reacting the extracted and methylated sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other components of the sample on a capillary column, typically one with a non-polar stationary phase. The separated components then enter the mass spectrometer, which is usually operated in selected ion monitoring (SIM) mode for quantitative analysis. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest, which significantly enhances the sensitivity and selectivity of the assay. For the TMS derivative of this compound, characteristic fragment ions would be selected for monitoring.
Method validation for a GC-MS assay for this compound would involve assessing several key parameters to ensure the reliability of the results. A summary of typical validation parameters for such an assay is presented in Table 1.
Table 1: Representative Validation Parameters for a Quantitative GC-MS Assay for this compound
| Parameter | Typical Performance Characteristic |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays
Liquid chromatography-mass spectrometry (LC-MS), particularly when using a triple quadrupole mass spectrometer (LC-MS/MS), has become the gold standard for the quantification of a wide range of lipids, including long-chain fatty acid esters like this compound. A significant advantage of LC-MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical variability.
For the analysis of this compound, reversed-phase liquid chromatography is typically employed, using a C18 or C30 column to achieve separation based on the compound's hydrophobicity. The mobile phase usually consists of a gradient mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.
Following chromatographic separation, the analyte enters the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte and provides excellent sensitivity and selectivity, even in complex biological matrices.
The validation of an LC-MS/MS assay for this compound would be carried out in a similar manner to the GC-MS method, assessing the same key performance parameters. Table 2 presents representative validation data for a hypothetical LC-MS/MS assay for this compound.
Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Assay for this compound
| Parameter | Typical Performance Characteristic |
|---|---|
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Biological Roles and Bioactivity Research of Methyl 2 Hydroxytricosanoate Non Human Systems and in Vitro Models
Involvement in Cellular Recognition and Signaling Pathways (as a component of Sphingolipids)
Methyl 2-hydroxytricosanoate (B1262812) is a derivative of a 2-hydroxy fatty acid. Fatty acids of this type are integral components of sphingolipids, a complex class of lipids essential to the structure and function of cellular membranes, particularly in the myelin sheath of nerve cells. taylorandfrancis.comcreative-proteomics.com Sphingolipids are composed of a sphingoid base backbone, such as sphingosine, linked to a fatty acid via an amide bond. taylorandfrancis.comcreative-proteomics.com The simplest of these are ceramides (B1148491), which serve as precursors for more complex sphingolipids like sphingomyelins and glycosphingolipids. creative-proteomics.com
These complex lipids are not merely structural elements; they are crucial players in a multitude of cellular processes, including signal transduction and cell-to-cell recognition. taylorandfrancis.comwikipathways.org Glycosphingolipids, for instance, participate in cellular recognition by interacting with proteins on the cell surface. taylorandfrancis.com The lipid composition of the membrane, including the presence of specific sphingolipids, can create specialized domains like lipid rafts that are critical for organizing signaling proteins. creative-proteomics.comwordpress.com The metabolism of sphingolipids generates bioactive molecules like ceramide and sphingosine-1-phosphate, which are key second messengers in signaling pathways that regulate cellular responses to stress, cell growth, and apoptosis. genome.jp The inclusion of 2-hydroxy fatty acids within the ceramide structure, as seen in complex gangliosides isolated from species like the starfish Protoreaster nodosus, underscores their role in the formation of these functionally diverse molecules in various biological systems. mdpi.com
In Vitro Cytotoxicity Studies in Cancer Cell Lines
The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of pharmacological research, particularly in the development of potential anticancer agents. This is typically assessed using various cancer cell lines and normal (non-cancerous) cell lines to determine both efficacy and selectivity.
A variety of human cancer cell lines are utilized to screen the cytotoxic potential of chemical compounds. These include HT-29 (colon adenocarcinoma), SK-MEL-28 (malignant melanoma), and MDA-MB-231 (breast adenocarcinoma), each representing a different type of cancer. nih.govimrpress.comnih.govcytion.com For instance, studies have evaluated the cytotoxic effects of various natural and synthetic compounds on these cell lines. The SK-MEL-28 cell line, established from a human malignant melanoma, is noted for its use in testing the anticancer activity of monoterpenes and other novel molecules. cytion.commdpi.com Similarly, the HT-29 and MDA-MB-231 cell lines are standard models for investigating potential therapies for colorectal and breast cancer, respectively. nih.govimrpress.com While direct cytotoxic studies on Methyl 2-hydroxytricosanoate are not prominently documented in the available research, the investigation of related lipid molecules in these cell lines is an active area of research.
Table 1: Overview of Selected Human Cell Lines in Cytotoxicity Research
| Cell Line | Tissue of Origin | Disease | Key Characteristics |
|---|---|---|---|
| HT-29 | Colon | Adenocarcinoma | Used in studies of colorectal cancer. nih.gov |
| SK-MEL-28 | Skin | Malignant Melanoma | Established from a lymph node metastasis of a 51-year-old male; widely used for melanoma research. cytion.com |
| MDA-MB-231 | Breast (Mammary Gland) | Adenocarcinoma | A triple-negative breast cancer cell line, representing an aggressive form of the disease. imrpress.com |
| HEK293 | Kidney | N/A (Embryonic) | Immortalized cell line derived from human embryonic kidney cells; often used as a model for normal cells or for protein expression. researchgate.netnih.gov |
To assess the selectivity of a potentially therapeutic compound, its effect on non-cancerous cells is studied concurrently. The HEK293 cell line, derived from human embryonic kidney cells, is a common model for this purpose. researchgate.netresearchgate.net An ideal anticancer agent would exhibit high toxicity toward cancer cells while having minimal impact on healthy cells like HEK293. researchgate.net For example, studies on the cytotoxic agent monomethyl auristatin E (MMAE) showed it was effective against both the SKBR3 cancer cell line and HEK293 cells, though with some difference in sensitivity. scispace.com The HEK293 cell line is also used to study specific cellular mechanisms, such as the neurotoxicity induced by certain compounds when the cells are engineered to express specific transporters. nih.gov
The colony-forming cell (CFC) or clonogenic assay is a definitive in vitro method for measuring the ability of a single cell to undergo the extensive proliferation required to form a colony. rndsystems.comresearchgate.net This assay is considered a gold standard for determining the cytotoxic and anti-proliferative effects of therapeutic agents on cancer cells. researchgate.net The inhibition of colony formation in a dose-dependent manner indicates that a compound can effectively reduce the reproductive viability of cancer cells. researchgate.netresearchgate.net While specific data on this compound is not available, this assay would be a crucial step in evaluating its potential bioactivity in cancer research. nih.gov
Modulatory Effects on Cell Growth and Development (via related ceramide structures)
Ceramides, the fundamental units of most sphingolipids, are not just structural molecules but also potent regulators of cell fate, including growth, differentiation, and apoptosis. taylorandfrancis.comnih.gov Research has demonstrated an inverse relationship between the intracellular concentration of ceramide and the proliferative capacity of cells. nih.gov In studies on human T-lymphocytes, an increase in cellular ceramide levels was correlated with decreased DNA synthesis and cell proliferation. nih.gov This effect was observed when ceramide levels were increased by treating cells with an inhibitor of glucosylceramide synthase, which prevents the conversion of ceramide to glucosylceramide. nih.gov This suggests that ceramide itself, or a metabolite, acts as a negative regulator of cell growth. Given that 2-hydroxy fatty acids are constituents of ceramides, their presence and structure could influence the biological activity of these critical lipid messengers. mdpi.com
Anti-inflammatory and Neuronal Activity Research (derived from related compounds)
Research into fatty acids and their derivatives has revealed significant roles in modulating inflammation and neuronal processes. frontiersin.org While direct studies on this compound are limited, research on other structurally related 2-hydroxy fatty acids provides insight into potential bioactivities.
A rationally designed analog of arachidonic acid, 2-hydroxy arachidonic acid (2OAA), has been shown to possess potent anti-inflammatory properties. nih.govplos.org It functions by inhibiting both COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response. plos.org In experimental models, 2OAA reduced the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). plos.org Furthermore, 2OAA has demonstrated neuroprotective effects in models of stroke, partly by reducing the expression of phospholipase A2, an enzyme involved in inflammatory pathways in the brain. nih.gov
Other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), are known to be enriched in the central nervous system and play critical roles in neuronal development, memory, and managing the inflammatory response. frontiersin.orgnih.gov Derivatives of DHA, known as resolvins and protectins, have strong anti-inflammatory effects. frontiersin.org This body of research indicates that modifications to the fatty acid structure, including hydroxylation at the alpha-carbon, can create molecules with significant therapeutic potential in inflammatory and neurological conditions.
Table 2: Bioactivity of Related Fatty Acid Compounds
| Compound | Bioactivity | Mechanism of Action / Key Findings | Source(s) |
|---|---|---|---|
| 2-hydroxy arachidonic acid (2OAA) | Anti-inflammatory, Neuroprotective | Inhibits COX-1 and COX-2 activity; decreases iNOS expression and TNF-α levels. Reduces expression of phospholipase A2 in a stroke model. | nih.govplos.org |
| Docosahexaenoic acid (DHA) | Anti-inflammatory, Neuronal Support | Reduces production of proinflammatory cytokines. Promotes neurogenesis, neuronal differentiation, and synaptogenesis. Precursor to anti-inflammatory resolvins and protectins. | frontiersin.orgnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-hydroxy arachidonic acid (2OAA) |
| Campesterol |
| Ceramide |
| Cisplatin |
| Docosahexaenoic acid (DHA) |
| Doxorubicin |
| Ferruginol |
| Glucosylceramide |
| Ibuprofen |
| Kolavic acid |
| This compound |
| Monomethyl auristatin E (MMAE) |
| Nitric Oxide |
| Paclitaxel |
| Sphingomyelin |
| Sphingosine |
| Sphingosine-1-phosphate |
| Trametinib |
Other Reported Biological Activities in Model Systems
Beyond its presence as a natural constituent in various organisms, this compound has been investigated for its specific biological activities in in vitro models. Research has primarily focused on its potential as an enzyme inhibitor, demonstrating measurable effects on key enzymes involved in metabolic regulation.
One significant area of research has been its inhibitory action on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. caymanchem.com PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Similarly, α-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, which helps to reduce the postprandial blood glucose rise. nih.gov
In a study evaluating compounds isolated from the aerial parts of Agrimonia pilosa, this compound was identified as an inhibitor of both PTP1B and α-glucosidase. caymanchem.comnih.gov The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC50) values. For PTP1B, this compound exhibited an IC50 value of 36.39 μM. caymanchem.com Its inhibitory effect on α-glucosidase was observed with an IC50 value of 112.8 μM. caymanchem.com These findings suggest that this compound possesses potential as a dual inhibitor for these enzymes.
This compound has been isolated from various natural sources, including the plant Agrimonia pilosa and as a constituent of ceramides in the deep-sea starfish Ceramaster patagonicus. nih.govnih.gov While some ceramides containing this fatty acid methyl ester have shown cytotoxic effects, the direct cytotoxic activity of this compound itself has not been the primary focus of these studies. nih.govresearchgate.net
The following table summarizes the reported enzyme inhibitory activities of this compound in in vitro assays.
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme | Model System | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | In Vitro Assay | 36.39 μM | caymanchem.com |
| α-Glucosidase | In Vitro Assay | 112.8 μM | caymanchem.com |
Computational and Theoretical Investigations of Methyl 2 Hydroxytricosanoate
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. mdpi.com
For Methyl 2-hydroxytricosanoate (B1262812), docking studies could identify potential protein targets and elucidate its binding mode. Given its structure as a long-chain fatty acid methyl ester, logical targets would include enzymes involved in lipid metabolism, transport proteins, and receptors that bind fatty acids. The interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. cambridgemedchemconsulting.com The hydroxyl group at the C-2 position and the methyl ester group are key features that could form specific hydrogen bonds with protein residues, while the long tricosanoate (B1255869) chain would likely engage in extensive hydrophobic interactions within a lipid-binding pocket. cambridgemedchemconsulting.comnih.gov
A typical molecular docking study would yield data on binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and a detailed view of the specific interactions between the ligand and amino acid residues in the binding site. researchgate.net
Table 1: Potential Protein Targets for Methyl 2-hydroxytricosanoate Docking Studies
| Protein Target Class | Specific Example | Rationale for Interaction |
|---|---|---|
| Fatty Acid Binding Proteins (FABPs) | Liver FABP (FABP1) | These proteins are responsible for the intracellular transport of long-chain fatty acids. |
| Acyl-CoA Synthetases | Long-chain acyl-CoA synthetase (ACSL) | Enzymes that activate fatty acids by converting them to acyl-CoA esters, the first step in their metabolism. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα, PPARγ | Nuclear receptors that are activated by fatty acids and their derivatives, regulating lipid and glucose metabolism. |
| Cyclooxygenases (COX) | COX-1, COX-2 | Enzymes in the prostaglandin (B15479496) synthesis pathway that have binding sites accommodating long-chain fatty acids. |
Table 2: Hypothetical Ligand-Protein Interaction Data from a Docking Simulation
| Interacting Residue (Protein) | Ligand Atom (this compound) | Interaction Type | Distance (Å) |
|---|---|---|---|
| TYR 129 | Oxygen of hydroxyl group | Hydrogen Bond (Donor) | 2.8 |
| SER 150 | Oxygen of ester carbonyl | Hydrogen Bond (Acceptor) | 3.1 |
| ARG 126 | Oxygen of ester carbonyl | Salt Bridge / H-Bond | 3.0 |
| LEU 85 | Alkyl Chain (C10-C15) | Hydrophobic | 3.5 - 4.0 |
| ILE 104 | Alkyl Chain (C16-C21) | Hydrophobic | 3.6 - 4.1 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For a long, flexible molecule like this compound, there are numerous possible conformations. The most stable conformations, or rotamers, are those that minimize steric and torsional strain. libretexts.org The long alkyl chain will predominantly adopt a staggered, anti-periplanar arrangement to minimize steric hindrance, but gauche interactions are also possible, introducing kinks in the chain. libretexts.orglibretexts.org
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. ms-2.de An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule, providing a detailed picture of its conformational flexibility, interactions with its environment (like a solvent or a protein), and thermodynamic properties. ms-2.deuw.edu.pl For this compound, an MD simulation could reveal how the molecule behaves in an aqueous environment versus a lipid bilayer, or how its conformation adapts upon binding to a protein receptor. nih.gov
Table 3: Key Dihedral Angles and Energetics in Conformational Analysis
| Dihedral Angle | Description | Relative Energy (kcal/mol) | Conformation |
|---|---|---|---|
| H-C-C-H (Ethane-like) | Staggered | 0 | Lowest Energy |
| H-C-C-H (Ethane-like) | Eclipsed | ~3.0 | Highest Energy (Torsional Strain) |
| CH₃-C-C-CH₃ (Butane-like) | Anti | 0 | Most Stable Staggered |
| CH₃-C-C-CH₃ (Butane-like) | Gauche | ~0.9 | Less Stable Staggered (Steric Strain) |
| CH₃-C-C-CH₃ (Butane-like) | Eclipsed | >5.0 | Highest Energy (Torsional + Steric Strain) |
Note: These are generalized values for simple alkanes; the exact energies for the long chain of this compound would vary but follow the same principles. utdallas.edulasalle.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. srmist.edu.innih.gov A QSAR model takes the form of an equation where biological activity is a function of various physicochemical properties or structural features, known as descriptors. srmist.edu.in These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). srmist.edu.inpreprints.org
To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activities. chemrxiv.orgnih.gov The model could then be used to predict the activity of new, unsynthesized compounds. srmist.edu.in While no specific QSAR studies involving this compound are available, its computed descriptors can be calculated and would serve as the independent variables in such a model.
Table 4: Predicted Physicochemical Descriptors for this compound (for QSAR)
| Descriptor Type | Descriptor Name | Predicted Value | Significance in QSAR |
|---|---|---|---|
| Lipophilic | XLogP3-AA | 10.5 | Measures hydrophobicity, influences membrane permeability and binding to hydrophobic pockets. nih.gov |
| Electronic | Dipole Moment | Value would be calculated | Reflects the polarity of the molecule, important for electrostatic interactions. srmist.edu.in |
| Steric/Topological | Molecular Weight | 384.6 g/mol | Relates to the size of the molecule. nih.gov |
| Steric/Topological | Polar Surface Area (PSA) | 46.5 Ų | Influences membrane transport and interactions with polar residues. nih.gov |
| Steric/Topological | Number of Rotatable Bonds | 21 | A measure of molecular flexibility, which can affect binding entropy. nih.gov |
| H-Bonding | Hydrogen Bond Donor Count | 1 | Capacity to donate hydrogen bonds (from the -OH group). nih.gov |
| H-Bonding | Hydrogen Bond Acceptor Count | 3 | Capacity to accept hydrogen bonds (from -OH and ester oxygens). nih.gov |
Data sourced from PubChem CID 10572116. nih.gov
In Silico Prediction of Biological Pathways and Interactions
Computational methods can be used to predict the biological pathways in which a small molecule might participate. nih.gov These approaches often work by identifying structural similarities between the query molecule and compounds with known biological activities or pathway associations. nih.gov Methods like fragment-based analysis compare the structural motifs of the query compound to a database of fragments known to be associated with specific pathways. nih.gov
For this compound, its structure strongly suggests involvement in lipid-related pathways. The long C23 fatty acid chain is a hallmark of molecules involved in fatty acid metabolism, including beta-oxidation (degradation) and fatty acid synthesis (elongation). The 2-hydroxy modification is significant, as 2-hydroxy fatty acids are known intermediates in alpha-oxidation, a pathway used to metabolize branched-chain fatty acids, and are also components of certain sphingolipids. mdpi.com The presence of this compound in the starfish Ceramaster patagonicus suggests it could be a precursor or a component of complex lipids like ceramides (B1148491) and cerebrosides found in that organism. mdpi.com
Table 5: Predicted Biological Pathway Involvement for this compound
| Predicted Pathway | Rationale / Evidence | Potential Role of Compound |
|---|---|---|
| Fatty Acid Metabolism (Alpha-Oxidation) | The 2-hydroxy fatty acid structure is a key intermediate in the alpha-oxidation pathway. | Substrate for further oxidation or breakdown. |
| Sphingolipid Metabolism | 2-hydroxy fatty acids are known to be incorporated into sphingolipids such as ceramides and cerebrosides. mdpi.com | Precursor for the synthesis of complex membrane lipids. |
| Fatty Acid Biosynthesis / Elongation | The very-long-chain (C23) nature suggests it could be a product of fatty acid elongation pathways. | End-product or intermediate in the formation of very-long-chain fatty acids. |
Research Applications and Future Directions for Methyl 2 Hydroxytricosanoate
Utilization as a Biochemical Reagent and Analytical Standard in Lipidomics Research
Methyl 2-hydroxytricosanoate (B1262812) serves as a valuable tool in the field of lipidomics, primarily as a biochemical reagent and an analytical standard. medchemexpress.commedchemexpress.commedchemexpress.com In lipidomics research, which involves the comprehensive analysis of lipids in biological systems, accurate identification and quantification of individual lipid species are crucial. nih.gov Due to its well-defined chemical structure and properties, methyl 2-hydroxytricosanoate is used as a reference compound. nih.govcaymanchem.com
As an analytical standard, it aids in the calibration of instruments and the validation of analytical methods, such as gas chromatography (GC) and mass spectrometry (MS). superchroma.com.twsigmaaldrich.comsigmaaldrich.com These techniques are often used for the analysis of fatty acid methyl esters (FAMEs), which are volatile derivatives of fatty acids suitable for GC analysis. aocs.org The use of standards like this compound ensures the accuracy and comparability of data across different experiments and laboratories. avantiresearch.com For instance, it can be included in complex FAME mixtures to verify the identification and quantification of other long-chain hydroxylated fatty acids. sigmaaldrich.com
Furthermore, its application as a biochemical reagent extends to its use in studies investigating the metabolism and function of 2-hydroxy fatty acids. medchemexpress.commedchemexpress.com These fatty acids are components of certain sphingolipids and are abundant in tissues like the nervous system and skin. nih.gov By using this compound, researchers can explore the enzymes and pathways involved in the synthesis and degradation of these specialized lipids.
Table 1: Applications of this compound in Lipidomics
| Application | Description | Analytical Techniques |
| Analytical Standard | Used as a reference compound for the identification and quantification of 2-hydroxy fatty acids. | Gas Chromatography (GC), Mass Spectrometry (MS) |
| Biochemical Reagent | Employed in studies of enzyme activity and metabolic pathways involving hydroxylated fatty acids. | In vitro enzyme assays, cell culture experiments |
| Calibration Compound | Utilized for the calibration of analytical instruments to ensure data accuracy. | GC-MS, HPLC |
Potential as a Precursor for Synthesis of Novel Bioactive Lipid Derivatives
The chemical structure of this compound, featuring a hydroxyl group at the alpha-position and a long alkyl chain, makes it a promising precursor for the synthesis of novel bioactive lipid derivatives. nih.gov Bioactive lipids are signaling molecules that play critical roles in various physiological processes. plos.org The functional groups on this compound—the ester and the hydroxyl group—provide reactive sites for chemical modifications.
These modifications can lead to the creation of a diverse range of molecules with potentially new or enhanced biological activities. For example, the hydroxyl group can be further functionalized to introduce different chemical moieties, altering the molecule's polarity, and steric properties. Such alterations can influence how the derivative interacts with biological targets like receptors or enzymes. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amino acids or reporter tags, to create probes for studying lipid-protein interactions or for tracking the lipid's localization within cells.
The synthesis of such derivatives is a key strategy in drug discovery and chemical biology to develop new therapeutic agents or research tools. umontpellier.fr By starting with a naturally occurring or synthetically available building block like this compound, chemists can systematically explore the structure-activity relationships of long-chain hydroxylated fatty acids and their derivatives.
Exploration of Untapped Biological Sources for Compound Discovery
This compound and its parent acid, 2-hydroxytricosanoic acid, have been identified in various natural sources, suggesting that a broader exploration of biodiversity could reveal new sources of this and related compounds. It has been detected in marine organisms such as the brittle star Ophiocoma scolopendrina and the starfish Ceramaster patagonicus, as well as in sponges like Pseudosuberites and Suberites massa. mdpi.comscispace.comdatapdf.com Additionally, it has been found in strawberry homogenates and was observed to accumulate in the bacterium Bifidobacterium breve under specific culture conditions. glpbio.comnih.gov
The presence of this compound across such diverse organisms points to the existence of biosynthetic pathways for very-long-chain 2-hydroxy fatty acids in various branches of life. Future research focused on exploring a wider range of marine invertebrates, plants, and microorganisms could lead to the discovery of new organisms that produce this compound or its derivatives, potentially in higher quantities. This "bioprospecting" approach could not only provide sustainable sources of the compound but also lead to the identification of novel enzymes and biosynthetic pathways involved in its production. These new biocatalysts could then be harnessed for biotechnological applications.
Development of Advanced Methodologies for Detection and Quantification in Complex Biological Matrices
The accurate detection and quantification of this compound and other long-chain fatty acid esters in complex biological matrices like tissues and biofluids present analytical challenges. The development of more advanced and sensitive analytical methodologies is crucial for advancing research in this area. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl (B98337) (TMS) ether derivative of the hydroxyl group to improve volatility and chromatographic performance. nist.gov
Future efforts could focus on several areas to enhance detection and quantification:
Improved Chromatographic Separation: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) could provide higher resolution, separating the target analyte from interfering compounds in complex mixtures. nih.gov
Enhanced Mass Spectrometric Detection: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can improve the specificity and sensitivity of detection, allowing for more confident identification and quantification at lower concentrations. nih.gov
Novel Derivatization Strategies: Developing new derivatization reagents that enhance ionization efficiency in mass spectrometry or introduce fluorescent tags for optical detection could lower detection limits.
Direct Analysis Techniques: Exploring methods for the direct analysis of these lipids from biological samples with minimal sample preparation, such as Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry, could provide spatial information about the distribution of these lipids in tissues. researchgate.net
These advancements will be critical for accurately determining the concentration of this compound in various biological contexts, which is essential for understanding its physiological roles.
Elucidation of Complete Biosynthetic Pathways and Their Regulatory Mechanisms
While the general pathways for fatty acid synthesis and hydroxylation are known, the specific enzymes and regulatory mechanisms responsible for the production of very-long-chain 2-hydroxy fatty acids like 2-hydroxytricosanoic acid are not fully understood. nih.gov In mammals, the enzyme fatty acid 2-hydroxylase (FA2H) is known to hydroxylate fatty acids, which are then incorporated into sphingolipids. nih.gov However, the complete sequence of events, from the elongation of the fatty acid chain to the final esterification to form this compound (if it occurs endogenously), requires further investigation.
Key research questions to be addressed include:
Identification of Specific Enzymes: What specific elongases are responsible for producing the tricosanoic acid precursor? Is the hydroxylation step performed by FA2H or other hydroxylases, and at what stage of the fatty acid's life does this occur? nih.gov
Regulatory Control: How is the expression and activity of these biosynthetic enzymes regulated at the transcriptional and post-translational levels? portlandpress.com Hormonal signals and feedback inhibition by lipid products are known to regulate general fatty acid synthesis, and similar mechanisms likely apply here. csun.edu
Subcellular Localization: Where within the cell do these biosynthetic steps take place? Fatty acid synthesis occurs in the cytosol, while modifications can happen in the endoplasmic reticulum and mitochondria. csun.edu
Unraveling these pathways and their regulation will provide fundamental insights into the biology of 2-hydroxy fatty acids and could open up avenues for manipulating their levels for therapeutic or biotechnological purposes.
Integration into Systems Biology and Metabolic Engineering Research
The study of this compound can be significantly enhanced by its integration into systems biology and metabolic engineering approaches. wikipedia.org Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. wikipedia.org By incorporating data on the levels of this compound and related metabolites into larger "omics" datasets (e.g., genomics, transcriptomics, proteomics, and other lipidomics data), researchers can build more comprehensive models of cellular metabolism.
These models can help to:
Identify correlations between the abundance of 2-hydroxy fatty acids and the expression of specific genes or proteins.
Predict how perturbations in one part of a metabolic network might affect the synthesis or degradation of these lipids.
Uncover previously unknown functions or interactions of 2-hydroxy fatty acids.
Metabolic engineering, in turn, can use this knowledge to rationally design microorganisms or plants to produce valuable chemicals like hydroxy fatty acids. frontiersin.orgnih.govunl.edunih.gov By expressing specific hydroxylase and other biosynthetic genes in a host organism like E. coli or an oilseed crop, it may be possible to create bio-based production platforms for 2-hydroxytricosanoic acid and its derivatives. frontiersin.orgscitechnol.comnih.gov This approach offers a potentially more sustainable and environmentally friendly alternative to chemical synthesis.
Structure-Guided Design of Analogues for Specific Research Applications
The known structure of this compound can be used as a scaffold for the rational, structure-guided design of analogues with specific properties for research applications. nih.gov This approach involves making targeted chemical modifications to the parent molecule to enhance its activity, selectivity, or utility as a research tool.
For instance, by understanding the structural requirements for the interaction of 2-hydroxy fatty acids with a particular enzyme or receptor, analogues can be designed to be more potent inhibitors or activators. This process often involves computational modeling to predict how different modifications will affect the binding of the molecule to its target. nih.gov
Specific applications for designed analogues could include:
Probes for Target Identification: Analogues containing photo-affinity labels or "click" chemistry handles can be used to covalently link to their binding partners in cells, allowing for the identification of the proteins that interact with 2-hydroxy fatty acids.
Fluorescent Tracers: Attaching a fluorescent dye to the molecule would allow for its visualization within living cells using microscopy, providing information on its subcellular localization and trafficking.
Selective Enzyme Inhibitors: By modifying the structure, it may be possible to create analogues that selectively inhibit a particular enzyme in the 2-hydroxy fatty acid metabolic pathway, which can help to elucidate the function of that enzyme.
This structure-guided approach accelerates the development of valuable chemical tools to dissect the complex biology of 2-hydroxy fatty acids.
Q & A
How can researchers synthesize and characterize methyl 2-hydroxytricosanoate for lipidomic studies?
Level: Basic
Methodological Answer:
Synthesis typically involves esterification of 2-hydroxytricosanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via column chromatography using silica gel and a gradient solvent system (e.g., hexane:ethyl acetate). Characterization requires GC-MS for molecular weight confirmation (m/z 384.6) and NMR (¹H and ¹³C) to verify the hydroxyl group at position 2 and ester functionality. Purity validation (>98%) is performed using HPLC with a reverse-phase C18 column .
What analytical challenges arise in resolving the stereochemistry of this compound?
Level: Advanced
Methodological Answer:
Chiral separation requires specialized techniques such as chiral HPLC columns (e.g., Chiralpak IA/IB) or derivatization with chiral reagents (e.g., Mosher’s acid chloride) followed by ¹H-NMR analysis. Absolute configuration determination may involve comparison with synthetic standards or circular dichroism (CD) spectroscopy. Contradictions in NMR data interpretation (e.g., hydroxyl group coupling patterns) necessitate multi-dimensional NMR (COSY, HMBC) to resolve ambiguities .
How does this compound function in microbial metabolic stress responses?
Level: Advanced
Methodological Answer:
Experimental design involves exposing microbial cultures (e.g., Bifidobacterium breve) to stressors like linoleic acid and profiling lipid metabolites via GC-MS. This compound accumulation (LogFC=1.6 at stationary phase) suggests a role in membrane adaptation. Statistical tools (e.g., PCA) are used to correlate lipidomic shifts with stress markers. Validation requires knockout strains or isotopic tracing (¹³C-labeled substrates) to track biosynthesis pathways .
What protocols ensure high purity of this compound for experimental use?
Level: Basic
Methodological Answer:
Post-synthesis, rigorous purification steps include solvent recrystallization (e.g., using methanol at −20°C) and preparative TLC. Purity is confirmed via GC-MS (retention time matching) and ¹H-NMR (absence of extraneous peaks). Storage at −20°C in amber vials under inert gas (N₂/Ar) prevents oxidation. Batch-to-batch consistency is validated using standardized reference materials .
How is this compound applied in structural elucidation of ceramides?
Level: Advanced
Methodological Answer:
In ceramide studies, GC-MS identifies this compound as a fatty acid methyl ester (FAME) derivative. NMR (HMBC, NOESY) confirms its linkage to long-chain bases (LCBs), with cross-peaks indicating glycosidic bonds in sphingolipids. Stereochemical assignment (e.g., D-ribo configuration) relies on comparative analysis with known LCBs and CD spectroscopy .
How can researchers resolve contradictory data in structural studies of this compound-containing lipids?
Level: Advanced
Methodological Answer:
Contradictions in chain length or hydroxyl position require orthogonal methods:
- High-resolution MS to distinguish isobaric species.
- MALDI-TOF/TOF for fragmentation pattern analysis.
- Isotopic labeling (e.g., deuterated methanol in synthesis) to trace esterification artifacts.
Discrepancies in NMR data (e.g., δ 3.65 ppm for methoxy vs. hydroxyl groups) are addressed by solvent suppression techniques or 2D-NMR .
What are the best practices for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Store in sealed containers under inert gas to avoid hydrolysis. For toxicity mitigation, work in a fume hood with HEPA filtration. Waste disposal follows protocols for ester-containing compounds (e.g., neutralization with NaOH before incineration) .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
